N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride
Description
N,N'-bis(2-chloroethyl)propane-1,3-diamine dihydrochloride (CAS 5446-45-7) is a diamine derivative featuring two 2-chloroethyl groups attached to a propane-1,3-diamine backbone, with the compound stabilized as a dihydrochloride salt . The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .
Properties
IUPAC Name |
N,N'-bis(2-chloroethyl)propane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2N2.ClH/c8-2-6-10-4-1-5-11-7-3-9;/h10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYVEDYMNGHDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CNCCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60637437 | |
| Record name | N~1~,N~3~-Bis(2-chloroethyl)propane-1,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60637437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43203-35-6 | |
| Record name | NSC70806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~3~-Bis(2-chloroethyl)propane-1,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60637437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride typically involves the reaction of 1,9-dichloro-3,7-diazanonane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives of 1,9-Dichloro-3,7-diazanonane .
Scientific Research Applications
N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with proteins and enzymes, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Comparative Overview
Mechanistic and Functional Insights
- Solubility : Dihydrochloride salts (target, benzoacridine, estradiol derivatives) improve aqueous solubility, critical for drug delivery .
- Target Specificity : Hybrid compounds like the estradiol-triazole derivative demonstrate how structural modifications can redirect applications from broad alkylation to targeted therapies .
Biological Activity
N,N'-bis(2-chloroethyl)propane-1,3-diamine; dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
N,N'-bis(2-chloroethyl)propane-1,3-diamine; dihydrochloride has the molecular formula CHClN and a molecular weight of approximately 199.12 g/mol. The compound features two chloroethyl groups attached to a propane-1,3-diamine backbone, which enhances its reactivity and versatility in biological systems.
The primary mode of action for N,N'-bis(2-chloroethyl)propane-1,3-diamine involves its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This property allows the compound to disrupt normal cellular functions by inhibiting enzymatic activities and interfering with DNA synthesis. Such interactions are particularly relevant in cancer research, where similar compounds have demonstrated efficacy in targeting rapidly dividing cells.
Key Reactions
- Nucleophilic Substitution : The chloroethyl groups can react with various nucleophiles (e.g., amines), leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
- Cross-Linking : The compound can cross-link biological macromolecules, which may inhibit cellular processes essential for cell survival.
Antimicrobial Properties
Studies have indicated that N,N'-bis(2-chloroethyl)propane-1,3-diamine exhibits antimicrobial activity. It has been investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cellular functions.
Anticancer Potential
The compound's capacity to interfere with DNA synthesis makes it a candidate for cancer therapy. Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis through DNA damage mechanisms.
In Vitro Studies
In vitro experiments have demonstrated that N,N'-bis(2-chloroethyl)propane-1,3-diamine can inhibit key enzymes involved in cellular metabolism. For instance, studies showed that it significantly reduced the activity of certain kinases that play critical roles in cell proliferation and survival .
Animal Models
In animal models, the compound has shown promising results against tumors. For example, administration of N,N'-bis(2-chloroethyl)propane-1,3-diamine resulted in reduced tumor size in xenograft models of human cancers. These findings support its potential as a therapeutic agent in oncology .
Comparative Analysis
To understand the uniqueness of N,N'-bis(2-chloroethyl)propane-1,3-diamine compared to similar compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N'-bis(2-chloroethyl)propane-1,3-diamine; dihydrochloride | CHClN | Two chloroethyl groups; significant biological reactivity |
| 1,9-Dichloro-3,7-diazanonane Dihydrochloride | CHClN | Similar structure but different applications |
| N,N’-Bis(2-aminoethyl)-1,3-propanediamine | CHN | Lacks chloroethyl functionality; less reactive |
Q & A
Basic: What are the optimal synthetic routes for N,N'-bis(2-chloroethyl)propane-1,3-diamine dihydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions between propane-1,3-diamine derivatives and 2-chloroethyl reagents. For example, analogous compounds are synthesized by reacting diamines with chloromethylpyridine or quinoline derivatives under reflux, followed by purification via silica gel column chromatography (yields: 64–91%) . To obtain the dihydrochloride form, a deprotection step using HCl (e.g., 37% HCl in dioxane) is employed, as demonstrated in the synthesis of related dihydrochloride salts . Purity is ensured through analytical techniques such as H NMR and ESI-MS, which confirm structural integrity and absence of unreacted intermediates .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- H NMR : Identifies proton environments, such as the methylene groups adjacent to chloroethyl moieties (δ ~2.5–3.5 ppm) and amine protons (δ ~1.5–2.0 ppm). For example, in related diamines, distinct splitting patterns confirm successful substitution .
- ESI-MS : Validates molecular weight (e.g., [M+H] peak at m/z 296.1 for the free base) and detects impurities .
- Column Chromatography : Silica gel columns with gradient elution (e.g., CHCl/MeOH) are used to isolate pure products, monitored by TLC .
Advanced: How is X-ray crystallography applied to resolve the molecular structure of this compound and its metal complexes?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, the cadmium(II) complex of a structurally similar diamine ligand (N,N'-bis(5-chlorosalicylidene)propane-1,3-diamine) was resolved using SHELX programs, revealing bond lengths, angles, and coordination geometry (monoclinic, P2/c space group) . Challenges include obtaining high-quality crystals (via slow evaporation) and addressing twinning or disorder in the chloroethyl groups. Refinement with SHELXL incorporates constraints for thermal motion and hydrogen bonding networks .
Advanced: What mechanistic insights exist for the reactivity of the chloroethyl groups in nucleophilic substitution reactions?
Methodological Answer:
The chloroethyl groups undergo nucleophilic substitution (S2) due to the electron-withdrawing effect of chlorine, as shown in multicomponent reactions with thiols or amines. For example, in pyrimidopyrimidine syntheses, the amino groups of propane-1,3-diamine derivatives displace methylthio groups via S2 pathways, with reaction rates influenced by steric hindrance and solvent polarity . Kinetic studies (e.g., NMR monitoring) and DFT calculations can map transition states and regioselectivity .
Advanced: How does this compound act as a ligand in coordination chemistry, and what properties emerge in metal complexes?
Methodological Answer:
The diamine backbone chelates metal ions (e.g., Cd, Cu) via its nitrogen donors, forming octahedral or square-planar geometries. In the cadmium complex [Cd(CHClNO)], acetate bridges stabilize the structure, while antimicrobial assays against Staphylococcus aureus demonstrate bioactivity linked to metal-ligand synergy . Spectroscopic techniques (IR, UV-Vis) and magnetic susceptibility measurements further elucidate coordination modes .
Biological Research: What assays evaluate the compound’s interaction with biological targets, and how are contradictions in activity resolved?
Methodological Answer:
- Cytotoxicity Assays : MTT or resazurin assays measure cell viability, with IC values compared to controls (e.g., cisplatin) .
- Antimicrobial Testing : Disk diffusion or microdilution methods assess inhibition zones or MIC values against pathogens like E. coli .
- Data Reconciliation : Discrepancies (e.g., variable IC) are addressed by standardizing assay conditions (pH, serum concentration) and validating purity via HPLC. Meta-analyses of structural analogs (e.g., chloro vs. methoxy substitutions) clarify structure-activity relationships .
Advanced: How are computational methods (e.g., DFT, MD) used to predict reactivity and optimize synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., S2 vs. S1), predicting activation energies and regioselectivity for chloroethyl group substitution .
- Molecular Dynamics (MD) : Simulates solvent effects on crystallization or ligand-protein binding, guiding solvent selection (e.g., DMF vs. ethanol) for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
